2,4-dichloro-5-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-phenylbenzamide
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Overview
Description
2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}-N~1~-PHENYLBENZAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes multiple functional groups such as chloro, hydroxy, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}-N~1~-PHENYLBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic precursor to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The amine groups are sulfonated using reagents like chlorosulfonic acid to introduce sulfonyl groups.
Coupling: The final step involves coupling the sulfonated intermediate with another aromatic compound under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}-N~1~-PHENYLBENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while substitution of the chloro groups can yield various substituted derivatives.
Scientific Research Applications
2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}-N~1~-PHENYLBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}-N~1~-PHENYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the sulfonyl group can interact with enzyme active sites, inhibiting their function. The chloro groups may enhance the compound’s binding affinity to certain receptors, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-2-hydroxy-5-methylbenzophenone
- 2,4-Disubstituted thiazoles
- 3,4-Dichloro-5-hydroxy-2(5H)-furanone
Uniqueness
2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}-N~1~-PHENYLBENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification in synthetic chemistry.
Properties
Molecular Formula |
C20H16Cl2N2O4S |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
2,4-dichloro-5-[(2-hydroxyphenyl)-methylsulfamoyl]-N-phenylbenzamide |
InChI |
InChI=1S/C20H16Cl2N2O4S/c1-24(17-9-5-6-10-18(17)25)29(27,28)19-11-14(15(21)12-16(19)22)20(26)23-13-7-3-2-4-8-13/h2-12,25H,1H3,(H,23,26) |
InChI Key |
WZYBKSNJIFVKEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1O)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
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